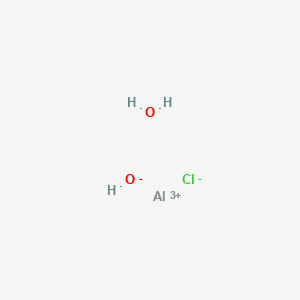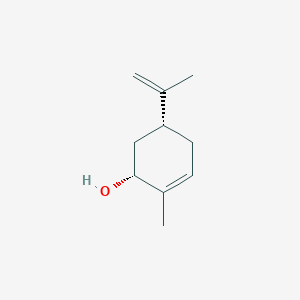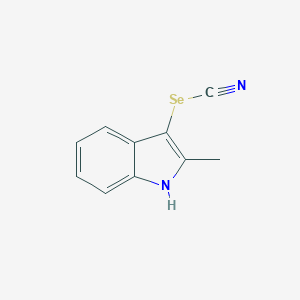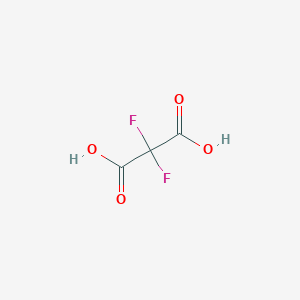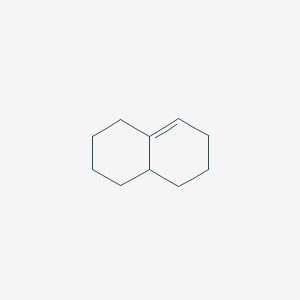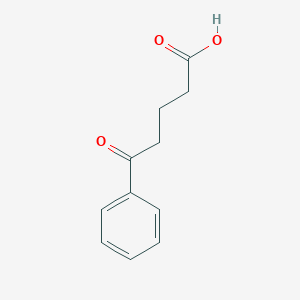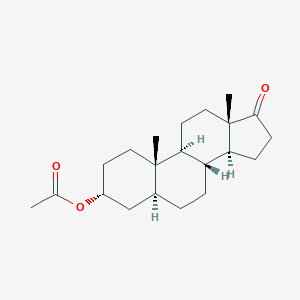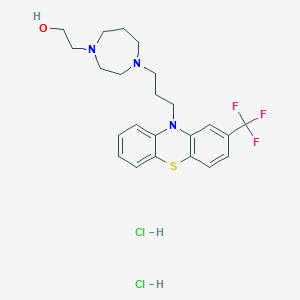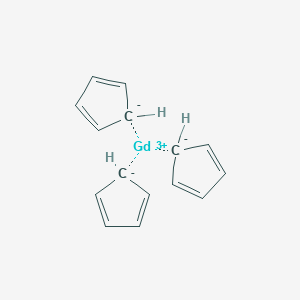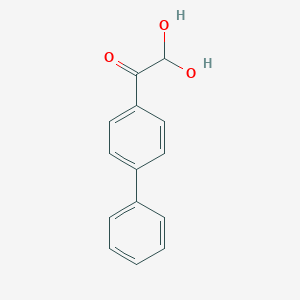
4-Biphenylglyoxalhydrat
Übersicht
Beschreibung
4-Biphenylglyoxal hydrate is a chemical compound with the molecular formula C14H12O3This compound has been shown to be active against rhinovirus and possesses anti-infective properties .
Wissenschaftliche Forschungsanwendungen
4-Biphenylglyoxal hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s anti-infective properties make it a candidate for studying viral infections and developing antiviral agents.
Medicine: Research is ongoing to explore its potential as an alternative treatment for viral infections.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals .
Wirkmechanismus
Target of Action
The primary target of 4-Biphenylglyoxal hydrate is the rhinovirus . Rhinoviruses are the most common viral infective agents in humans and are the predominant cause of the common cold .
Mode of Action
4-Biphenylglyoxal hydrate is believed to work by reacting with the glyoxal in the rhinovirus , which leads to its destruction . This interaction disrupts the virus’s ability to replicate, thereby inhibiting its infectious capability .
Biochemical Pathways
It is known that the compound interacts with the glyoxal in the rhinovirus . Glyoxal is a natural organic compound that plays a role in various biochemical processes, including the formation of advanced glycation end-products (AGEs). By reacting with glyoxal, 4-Biphenylglyoxal hydrate may disrupt these processes, leading to the destruction of the virus .
Result of Action
The primary result of the action of 4-Biphenylglyoxal hydrate is the destruction of the rhinovirus . This leads to a reduction in the symptoms of the common cold and other illnesses caused by the rhinovirus . Additionally, 4-Biphenylglyoxal hydrate has been found to have anti-infective properties, suggesting that it may be used as an alternative treatment for viral infections .
Biochemische Analyse
Biochemical Properties
4-Biphenylglyoxal hydrate interacts with various biomolecules in biochemical reactions. It is believed to react with the glyoxal in the rhinovirus, leading to the virus’s destruction
Cellular Effects
The cellular effects of 4-Biphenylglyoxal hydrate are primarily related to its antiviral activity. It is believed to influence cell function by interacting with the glyoxal in the rhinovirus, leading to the virus’s destruction
Molecular Mechanism
The molecular mechanism of 4-Biphenylglyoxal hydrate involves its reaction with the glyoxal in the rhinovirus, leading to the virus’s destruction This suggests that it may bind to biomolecules in the virus, potentially inhibiting or activating enzymes and causing changes in gene expression
Vorbereitungsmethoden
The synthesis of 4-Biphenylglyoxal hydrate typically involves the reaction of biphenyl with glyoxal under controlled conditions. The reaction is usually carried out in an aqueous medium to facilitate the formation of the hydrate. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .
Analyse Chemischer Reaktionen
4-Biphenylglyoxal hydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the glyoxal group to a carboxylic acid group.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The biphenyl moiety allows for various substitution reactions, where different functional groups can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
4-Biphenylglyoxal hydrate can be compared with other similar compounds such as:
Biphenyl-4-carboxaldehyde: Similar in structure but lacks the glyoxal group.
Biphenyl-4-methanol: Contains a hydroxyl group instead of the glyoxal group.
Biphenyl-4-acetic acid: Contains a carboxylic acid group instead of the glyoxal group.
The uniqueness of 4-Biphenylglyoxal hydrate lies in its glyoxal group, which imparts specific reactivity and biological activity not found in the other similar compounds .
Eigenschaften
IUPAC Name |
2,2-dihydroxy-1-(4-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYMAUICCMLWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10921398 | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-2,2-dihydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-04-6 | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-2,2-dihydroxyethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetophenone, 2,2-dihydroxy-4'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-2,2-dihydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


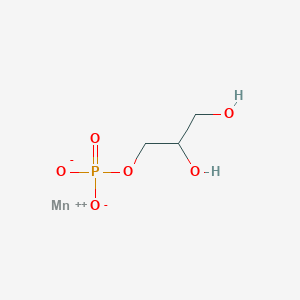
![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)
